molecular formula C27H24N2O4 B2917233 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 297160-47-5

11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B2917233
CAS No.: 297160-47-5
M. Wt: 440.499
InChI Key: SQEHLXZIOVCQDW-UHFFFAOYSA-N
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Description

The compound 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (hereafter referred to as Compound A) is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a 4-hydroxy-3-methoxyphenyl substituent at position 11 and a phenylcarbonyl group at position 7. This class of compounds is synthetically versatile, with modifications at key positions influencing physicochemical properties and biological activities .

Properties

IUPAC Name

2-benzoyl-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-33-24-15-17(11-13-22(24)30)26-25-20(8-5-9-23(25)31)28-21-14-18(10-12-19(21)29-26)27(32)16-6-3-2-4-7-16/h2-4,6-7,10-15,26,28-30H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEHLXZIOVCQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Dibenzo[b,e][1,4]diazepin-1-one Core

    • Starting with a suitable dibenzo[b,e][1,4]diazepine precursor, the core structure is formed through cyclization reactions.
    • Reaction conditions often involve the use of strong acids or bases to facilitate ring closure.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
    • This reaction can lead to the formation of quinones or other oxidized derivatives.
  • Reduction

    • The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
    • This reaction can yield alcohol derivatives of the compound.
  • Substitution

    • The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
    • Common reagents include sodium hydride and the desired nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride for Friedel-Crafts acylation.

    Solvents: Methanol, dichloromethane, ethanol.

Major Products Formed

    Oxidized Derivatives: Quinones, ketones.

    Reduced Derivatives: Alcohols.

    Substituted Derivatives: Amines, thiols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of diazepine derivatives in various chemical reactions.

Biology

    Enzyme Inhibition Studies: Potential inhibitor of enzymes due to its structural similarity to biologically active molecules.

    Receptor Binding Studies: Used in research to study binding affinities to various biological receptors.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific chemical properties.

    Catalysis: Potential use as a catalyst or catalyst precursor in industrial chemical reactions.

Mechanism of Action

The mechanism of action of 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazepine core allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features

The dibenzo[b,e][1,4]diazepin-1-one scaffold is common among analogs, but substituent variations dictate functional differences:

Compound Name Position 7 Substituent Position 11 Substituent Additional Modifications
Compound A (Target) Phenylcarbonyl 4-Hydroxy-3-methoxyphenyl None
FC2 Benzoyl 1H-Indol-3-yl None
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-... None 4-(Trifluoromethyl)phenyl 4-Methoxyphenyl at position 3
11-(4-Methoxyphenyl)-3,3-dimethyl-... None 4-Methoxyphenyl Dimethyl groups at position 3
11-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)-... None 2-Ethoxyphenyl 4-Methoxyphenyl at position 3

Key Observations :

Cytotoxicity and Selectivity

  • FC2 demonstrated selective toxicity in cancer cells (IC₅₀ ~10 μM) without harming normal fibroblasts, attributed to its indol-3-yl moiety enhancing interactions with apoptotic pathways .
  • Compound A ’s 4-hydroxy-3-methoxyphenyl group (structurally akin to vanillin derivatives) may confer antioxidant or anti-inflammatory activity, though direct evidence is lacking in the provided data.
  • Analogs with electron-withdrawing groups (e.g., trifluoromethyl in ) may exhibit enhanced receptor binding due to increased electrophilicity.

Physicochemical Properties

  • Solubility : The hydroxyl group in Compound A likely improves aqueous solubility compared to methoxy/ethoxy analogs (e.g., ).
  • Crystallinity: Derivatives like 11-(4-methoxyphenyl)-3,3-dimethyl-... form stable monoclinic crystals (space group P21/c), suggesting Compound A may similarly crystallize due to hydrogen-bonding capacity .

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Withdrawing Groups :
    • Hydroxy/methoxy groups (e.g., Compound A ) may favor antioxidant activity, while trifluoromethyl groups () enhance binding to hydrophobic pockets in biological targets.
  • Substituent Position :
    • Acyl groups at position 7 (e.g., phenylcarbonyl in Compound A , benzoyl in FC2) may influence metabolic stability and target affinity .

Biological Activity

The compound 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class. This class of compounds has garnered attention due to their diverse biological activities, including antidepressant, antimicrobial, analgesic, anti-inflammatory, and antitumor properties. This article delves into the biological activity of this specific compound, summarizing key research findings and providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H22N2O3
  • Molecular Weight : 350.41 g/mol

This compound contains functional groups that are crucial for its biological activity. The presence of hydroxy and methoxy groups allows for potential hydrogen bonding and increased binding affinity to biological targets.

The mechanism of action is primarily attributed to the compound's ability to interact with various molecular targets such as enzymes and receptors. The diazepine core facilitates binding to specific sites on proteins, which may inhibit their activity or alter their function. The hydroxy and methoxy groups enhance this interaction through hydrogen bonding and other non-covalent interactions.

Antidepressant Activity

Research has indicated that derivatives of dibenzo[b,e][1,4]diazepinones exhibit significant antidepressant effects. For instance:

  • Study Findings : A study demonstrated that similar compounds showed a reduction in depressive-like behavior in animal models when administered at specific doses (Beccalli et al., 2005) .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens:

  • Case Study : In vitro assays revealed that the compound exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli (Farnet et al., 2005) .

Analgesic and Anti-inflammatory Effects

The analgesic properties were evaluated through pain models:

  • Research Data : In a controlled study using a formalin test in rodents, the compound significantly reduced pain scores compared to controls (Joergensen et al., 1996) .

Antitumor Activity

Preliminary studies suggest potential antitumor effects:

  • Findings : The compound was tested against various cancer cell lines and demonstrated cytotoxic effects with IC50 values indicating significant tumor growth inhibition (McAlpine et al., 2008) .

Data Tables

Biological ActivityTest MethodResults
AntidepressantBehavioral assays in rodentsSignificant reduction in depressive-like behavior
AntimicrobialDisk diffusion methodInhibition zones against S. aureus and E. coli
AnalgesicFormalin testReduced pain scores compared to control
AntitumorMTT assay on cancer cell linesIC50 values indicating cytotoxicity

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